molecular formula C12H15ClN2OS B11103822 2-[(4-chlorobenzyl)sulfanyl]-N'-(propan-2-ylidene)acetohydrazide

2-[(4-chlorobenzyl)sulfanyl]-N'-(propan-2-ylidene)acetohydrazide

Cat. No.: B11103822
M. Wt: 270.78 g/mol
InChI Key: JCDRECLCWQUJTO-UHFFFAOYSA-N
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Description

2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-N’-(PROPAN-2-YLIDENE)ACETOHYDRAZIDE is a chemical compound with a complex structure that includes a chlorophenyl group, a sulfanyl group, and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-N’-(PROPAN-2-YLIDENE)ACETOHYDRAZIDE typically involves multiple steps. One common method includes the reaction of 4-chlorobenzyl chloride with thiourea to form 4-chlorobenzylthiourea. This intermediate is then reacted with acetohydrazide under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-N’-(PROPAN-2-YLIDENE)ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the hydrazide moiety.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified hydrazide derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-N’-(PROPAN-2-YLIDENE)ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-N’-(PROPAN-2-YLIDENE)ACETOHYDRAZIDE involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular pathways involved in cell proliferation or apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-N’-(PROPAN-2-YLIDENE)ACETOHYDRAZIDE
  • **2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-N’-(PROPAN-2-YLIDENE)ACETOHYDRAZIDE
  • **2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-N’-(PROPAN-2-YLIDENE)ACETOHYDRAZIDE

Uniqueness

The uniqueness of 2-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-N’-(PROPAN-2-YLIDENE)ACETOHYDRAZIDE lies in its specific structural features, such as the presence of the chlorophenyl and sulfanyl groups, which contribute to its distinct chemical reactivity and potential biological activities. Compared to similar compounds, it may exhibit enhanced stability, selectivity, or potency in its applications.

Properties

Molecular Formula

C12H15ClN2OS

Molecular Weight

270.78 g/mol

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-N-(propan-2-ylideneamino)acetamide

InChI

InChI=1S/C12H15ClN2OS/c1-9(2)14-15-12(16)8-17-7-10-3-5-11(13)6-4-10/h3-6H,7-8H2,1-2H3,(H,15,16)

InChI Key

JCDRECLCWQUJTO-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC(=O)CSCC1=CC=C(C=C1)Cl)C

Origin of Product

United States

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